molecular formula C19H21ClN2O3 B2584353 (E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide CAS No. 328541-07-7

(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide

Cat. No. B2584353
CAS RN: 328541-07-7
M. Wt: 360.84
InChI Key: UCXJXHHTZXNWAG-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide, also known as CMH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the study of synthesizing and characterizing hydrazones with potential applications in nonlinear optics. For instance, research conducted by Naseema et al. (2010) on hydrazones, including compounds with structural similarities to "(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide," demonstrated their potential for third-order nonlinear optical properties. This suggests their application in optical devices like limiters and switches due to their effective optical power limiting behavior at certain wavelengths Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V. (2010). Optics and Laser Technology, 42, 741-748.

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) explored the synthesis, structural, and molecular docking of a derivative, showcasing its potential as an anti-diabetic agent through docking studies. The research emphasized its low reactivity and high stability in solution, making it a candidate for further pharmaceutical exploration Karrouchi, K., Brandán, S., Sert, Y., Karbane, M. E., Radi, S., Ferbinteanu, M., Garcia, Y., & Ansar, M. (2021). Journal of Molecular Structure, 1225, 129072.

Potential in Material Science

A study on the reactions of biphenol derivatives, including structures related to "this compound," highlighted the synthesis of novel catalysts for polymerization processes. This indicates the compound's relevance in the development of new materials with specific properties Hsueh, M.-L., Huang, B.-H., & Lin, C.-C. (2002). Macromolecules, 35, 5763-5768.

Environmental and Analytical Chemistry Applications

Additionally, research on environmental phenols, including compounds with methoxy and chloro substituents similar to the one , focuses on developing sensitive analytical methods for measuring these compounds in environmental samples. This work underlines the importance of understanding the occurrence, fate, and behavior of such compounds in aquatic environments Ye, X., Bishop, A., Needham, L., & Calafat, A. (2008). Analytica Chimica Acta, 622 1-2, 150-6.

properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-14-12-16(20)7-10-18(14)25-11-3-4-19(23)22-21-13-15-5-8-17(24-2)9-6-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXJXHHTZXNWAG-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.